![molecular formula C10H16N6S2 B14505211 5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] CAS No. 64073-63-8](/img/structure/B14505211.png)
5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] is a compound belonging to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] typically involves the reaction of butane-1,4-diyl bis(3-methylsulfanyl-1H-1,2,4-triazole) with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reagent flow rates is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] include:
- 5,5’-(Ethane-1,2-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]
- 5,5’-(Propane-1,3-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]
- 5,5’-(Butane-1,4-diyl)bis[3-(ethylsulfanyl)-1H-1,2,4-triazole] .
Uniqueness
The uniqueness of 5,5’-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole] lies in its specific structural features and the presence of methylsulfanyl groups, which may confer distinct chemical and biological properties compared to similar compounds .
Propiedades
Número CAS |
64073-63-8 |
|---|---|
Fórmula molecular |
C10H16N6S2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
3-methylsulfanyl-5-[4-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)butyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H16N6S2/c1-17-9-11-7(13-15-9)5-3-4-6-8-12-10(18-2)16-14-8/h3-6H2,1-2H3,(H,11,13,15)(H,12,14,16) |
Clave InChI |
XTWMXVPPISKEHB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NNC(=N1)CCCCC2=NC(=NN2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
![10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14505139.png)
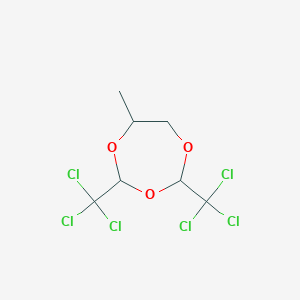
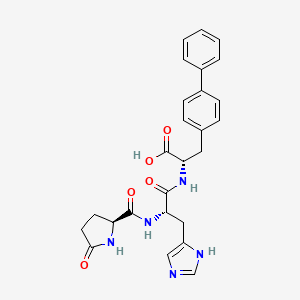
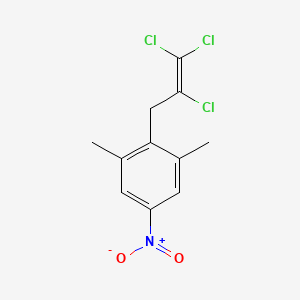
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)


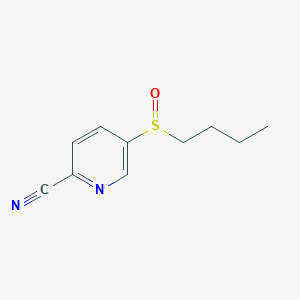
![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
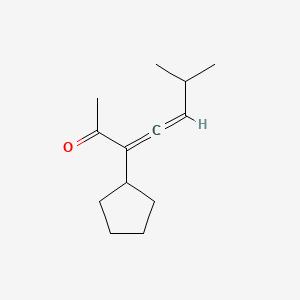
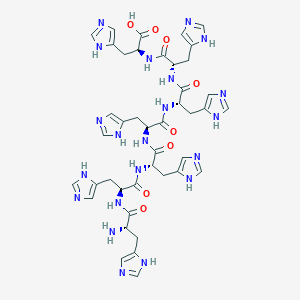
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
